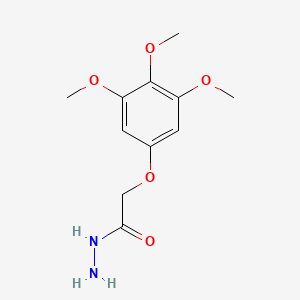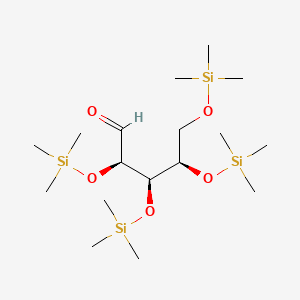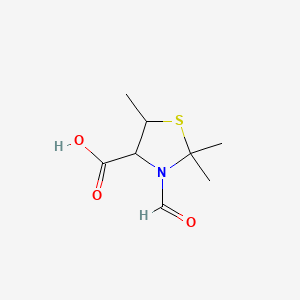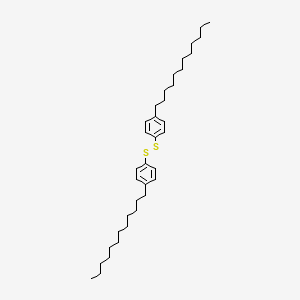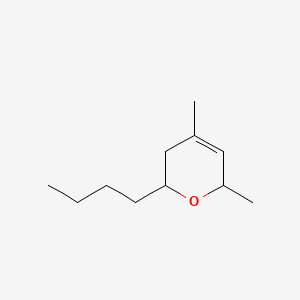
2-Butene, 1,1,2,3,4,4-hexabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,4-Hexabromobut-2-ene is a brominated organic compound with the molecular formula C4H2Br6. It is characterized by the presence of six bromine atoms attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3,4,4-Hexabromobut-2-ene can be synthesized through the bromination of diacetylene. The process involves the addition of bromine to diacetylene under controlled conditions to achieve the desired hexabrominated product . The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 1,1,2,3,4,4-Hexabromobut-2-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,4,4-Hexabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and other electrophiles
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are commonly used.
Addition: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical reagents
Major Products:
Substitution: Products include hydroxylated or aminated derivatives.
Elimination: Formation of less brominated alkenes.
Scientific Research Applications
1,1,2,3,4,4-Hexabromobut-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated organic compound.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated organic molecules.
Industry: Utilized in the production of flame retardants and other brominated materials
Mechanism of Action
The mechanism of action of 1,1,2,3,4,4-Hexabromobut-2-ene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through redox reactions.
Disruption of Cellular Processes: Interference with cellular signaling pathways and enzyme activities
Comparison with Similar Compounds
1,1,2,3,4,4-Hexabromobut-2-ene can be compared with other brominated butenes, such as:
1,1,2,3,4,4-Hexabromo-1-butene: Similar structure but with a different position of the double bond.
1,1,2,3,4,4-Hexabromo-3-butene: Another isomer with the double bond at a different location.
1,1,2,3,4,4-Hexabromo-4-butene: Yet another isomer with unique properties.
The uniqueness of 1,1,2,3,4,4-Hexabromobut-2-ene lies in its specific arrangement of bromine atoms and the position of the double bond, which influences its reactivity and applications .
Properties
CAS No. |
36678-45-2 |
|---|---|
Molecular Formula |
C4H2Br6 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
InChI Key |
VNDVTDGELDURCN-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
Canonical SMILES |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


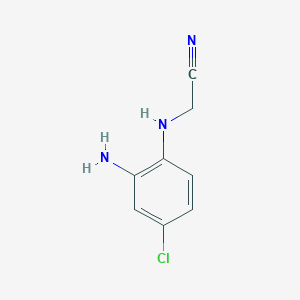
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
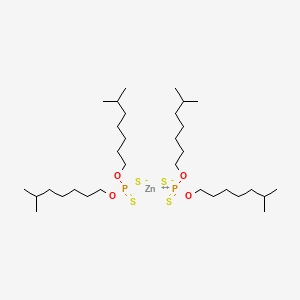
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)

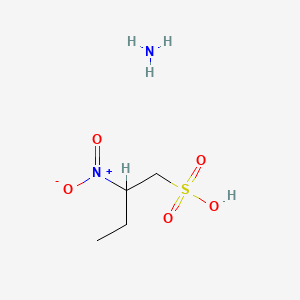
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
